molecular formula C34H22N2O4 B10879907 2-[4-(Benzyloxy)phenyl]-2-oxoethyl acenaphtho[1,2-b]quinoxaline-9-carboxylate

2-[4-(Benzyloxy)phenyl]-2-oxoethyl acenaphtho[1,2-b]quinoxaline-9-carboxylate

Cat. No.: B10879907
M. Wt: 522.5 g/mol
InChI Key: OMXPMYJACJQKFU-UHFFFAOYSA-N
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Description

2-[4-(Benzyloxy)phenyl]-2-oxoethyl acenaphtho[1,2-b]quinoxaline-9-carboxylate is a complex organic compound that belongs to the class of acenaphthoquinone derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly due to their unique structural features and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Benzyloxy)phenyl]-2-oxoethyl acenaphtho[1,2-b]quinoxaline-9-carboxylate typically involves multicomponent reactions (MCRs) that are efficient and atom-economic. One common method involves the condensation of acenaphthoquinone with various o-phenylene diamine derivatives in the presence of suitable catalysts and solvents . The reaction conditions often include mild temperatures and the use of ultrasonic irradiation to enhance yields and reduce reaction times .

Industrial Production Methods

Industrial production of this compound may involve large-scale multicomponent reactions with optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[4-(Benzyloxy)phenyl]-2-oxoethyl acenaphtho[1,2-b]quinoxaline-9-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products

The major products formed from these reactions include a variety of quinoxaline derivatives with different functional groups, which can exhibit diverse biological activities .

Scientific Research Applications

2-[4-(Benzyloxy)phenyl]-2-oxoethyl acenaphtho[1,2-b]quinoxaline-9-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of complex heterocyclic compounds.

    Biology: The compound exhibits significant biological activities, including anticancer, antibacterial, and antiviral properties.

    Medicine: Due to its biological activities, it is explored for potential therapeutic applications in treating various diseases.

    Industry: It is used in the development of organic semiconductors and electroluminescent materials.

Mechanism of Action

The mechanism of action of 2-[4-(Benzyloxy)phenyl]-2-oxoethyl acenaphtho[1,2-b]quinoxaline-9-carboxylate involves its interaction with biological macromolecules such as DNA and proteins. The compound can bind to DNA through the minor groove, causing oxidative cleavage and disrupting cellular processes. It also interacts with proteins, inhibiting their function through hydrogen bonding and other interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(Benzyloxy)phenyl]-2-oxoethyl acenaphtho[1,2-b]quinoxaline-9-carboxylate is unique due to its complex structure, which allows for diverse chemical modifications and a wide range of biological activities. Its ability to undergo various chemical reactions and form different derivatives makes it a valuable compound in scientific research and industrial applications .

Properties

Molecular Formula

C34H22N2O4

Molecular Weight

522.5 g/mol

IUPAC Name

[2-oxo-2-(4-phenylmethoxyphenyl)ethyl] acenaphthyleno[1,2-b]quinoxaline-9-carboxylate

InChI

InChI=1S/C34H22N2O4/c37-30(22-12-15-25(16-13-22)39-19-21-6-2-1-3-7-21)20-40-34(38)24-14-17-28-29(18-24)36-33-27-11-5-9-23-8-4-10-26(31(23)27)32(33)35-28/h1-18H,19-20H2

InChI Key

OMXPMYJACJQKFU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)COC(=O)C3=CC4=C(C=C3)N=C5C6=CC=CC7=C6C(=CC=C7)C5=N4

Origin of Product

United States

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